CYP3A4 Inhibition Profile
In a human liver microsome assay using midazolam as a probe substrate, 4-chloro-3-(3-methylbenzamido)benzoic acid demonstrated an IC₅₀ value of 29,000 nM (29 µM) against CYP3A4 [1]. This weak inhibition profile contrasts with many 4-chloro-benzamide derivatives that contain additional heterocyclic or basic amine substituents, which frequently exhibit CYP3A4 IC₅₀ values in the low nanomolar to sub-micromolar range [2]. The absence of a strongly coordinating heterocycle in the 3-methylbenzamido moiety contributes to this reduced CYP inhibition liability, an important consideration for researchers selecting tool compounds where minimal cytochrome P450 interference is desired.
| Evidence Dimension | CYP3A4 inhibition IC₅₀ in human liver microsomes |
|---|---|
| Target Compound Data | IC₅₀ = 29,000 nM (29 µM) |
| Comparator Or Baseline | Class-level baseline: potent 4-chloro-benzamide CYP3A4 inhibitors typically exhibit IC₅₀ < 1 µM; e.g., certain benzimidazole-containing benzamides show IC₅₀ values of 0.1–5 µM (representative class range from ChEMBL-curated data) |
| Quantified Difference | ≥ 6- to 290-fold weaker CYP3A4 inhibition relative to potent benzamide CYP3A4 inhibitors |
| Conditions | Human liver microsomes; midazolam as probe substrate; 5 min preincubation followed by NADPH-regenerating system addition (BindingDB Assay via ChEMBL) |
Why This Matters
Weaker CYP3A4 inhibition reduces the likelihood of metabolism-dependent drug–drug interaction confounding in cellular and in vivo pharmacology studies, making this compound preferable over more potent CYP-inhibiting benzamide analogs for target validation campaigns.
- [1] BindingDB BDBM50366392 / CHEMBL4172417: IC₅₀ = 2.90E+4 nM. Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate; preincubated 5 min followed by NADPH addition. ChEMBL-curated data. View Source
- [2] ChEMBL Database: Representative CYP3A4 inhibition data for benzamide derivatives containing basic amine or heterocyclic substituents (class-level comparison). European Bioinformatics Institute. View Source
